2-Mesatp

概要

説明

準備方法

2-Methylthioadenosine 5’-triphosphate can be synthesized through a series of chemical reactions starting from adenosine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts .

化学反応の分析

2-Methylthioadenosine 5’-triphosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include enzymes like ATPases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically adenosine derivatives and inorganic phosphate.

科学的研究の応用

Mechanistic Insights into Receptor Activation

2-MesATP primarily acts as an agonist at the P2X3 and P2Y1 receptors. Research has demonstrated that it binds effectively to these receptors, leading to various intracellular signaling events. For instance, a study highlighted the structural features of P2X3 receptors in complex with this compound, revealing its binding mode and the significance of specific molecular interactions in receptor activation .

Table 1: Receptor Activation Profiles of this compound

Therapeutic Potential

The agonistic properties of this compound have led to investigations into its therapeutic potential in various medical conditions:

- Pain Management : As a potent agonist for P2X3 receptors, which are implicated in nociception, this compound has been studied for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for developing new pain relief medications.

- Cancer Treatment : Recent studies have explored the role of purinergic signaling in cancer progression. This compound's interaction with P2 receptors may influence tumor growth and metastasis, suggesting a potential role in cancer therapies .

Case Studies and Experimental Findings

Several studies have provided insights into the biological effects of this compound:

- Calcium Mobilization Studies : Research on rat hepatocytes demonstrated that both this compound and its analogs could induce significant increases in intracellular calcium levels, showcasing their effectiveness as signaling molecules . The distinct profiles of calcium transients induced by different nucleotides indicate the specificity of receptor activation.

- Microglial Activation : In studies involving rat microglia, this compound was shown to activate inward currents and increase calcium influx, supporting its role in neuroinflammatory processes . This suggests that targeting purinergic signaling pathways could be beneficial in neurodegenerative diseases.

Table 2: Biological Effects Induced by this compound

作用機序

2-Methylthioadenosine 5’-triphosphate exerts its effects by binding to and activating P2X and P2Y receptors . Upon activation, these receptors facilitate the influx of cations like calcium and sodium, leading to cellular depolarization and activation of downstream signaling pathways . The molecular targets include various subtypes of P2X and P2Y receptors, which are distributed throughout the nervous, cardiovascular, and immune systems .

類似化合物との比較

2-Methylthioadenosine 5’-triphosphate is often compared with other purinergic receptor agonists such as adenosine triphosphate (ATP) and 2-methylthioadenosine diphosphate (2-Mesadp) . While ATP is a natural ligand for purinergic receptors, 2-Methylthioadenosine 5’-triphosphate has enhanced stability and potency due to the presence of the methylthio group . 2-Methylthioadenosine diphosphate, on the other hand, is more selective for P2Y receptors . The unique structural modifications in 2-Methylthioadenosine 5’-triphosphate make it a valuable tool for studying purinergic signaling with greater specificity and efficacy .

生物活性

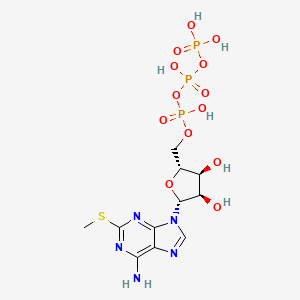

2-Mesatp, or 2-methylthioadenosine triphosphate, is a potent purinergic agonist with significant biological implications, particularly in the context of cellular signaling and metabolic regulation. This article explores the compound's biological activity, focusing on its mechanisms of action, receptor interactions, and physiological effects.

Chemical Structure and Properties

- Chemical Formula : CHNNaOPS

- Molecular Weight : 641.2 g/mol

- Solubility : Soluble in water (typically supplied at a concentration of 10 mM)

- CAS Number : 100020-57-3

This compound primarily acts as an agonist for P2Y receptors, which are G protein-coupled receptors activated by nucleotides. The compound exhibits a significantly higher potency than ATP in certain tissues, particularly in liver cells.

Key Findings:

- Glycogen Phosphorylase Activation : In rat hepatocytes, this compound activates glycogen phosphorylase at a half-maximal concentration (Ka) of approximately 20 nM, making it about 25 times more effective than ATP (Ka for ATP is around 0.5-0.8 µM) .

- Receptor Interaction : The interaction with P2Y receptors is not purely competitive; higher concentrations are needed to displace ATP from its receptor binding sites .

Physiological Effects

The compound's biological effects extend beyond glycogenolysis, influencing various metabolic pathways and cellular responses.

Table 1: Summary of Biological Effects of this compound

Case Studies and Research Findings

Several studies have highlighted the diverse roles of this compound in various biological contexts:

- Hepatic Glycogenolysis :

- Neuronal Activity :

- Platelet Aggregation :

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOBOKJVOTYSJV-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037146 | |

| Record name | 2-Methyl-thio-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43170-89-4 | |

| Record name | 2-Methyl-thio-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。